2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, a trimethoxyphenyl group, and a chromeno-pyrrole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the diethylamino and trimethoxyphenyl groups. Key steps may include:
Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions using diethylamine.
Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino and trimethoxyphenyl groups may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The chromeno-pyrrole core may also contribute to the compound’s overall activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other compounds that have diethylamino, trimethoxyphenyl, or chromeno-pyrrole structures.
This compound: can be compared to compounds like this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-7-29(8-2)12-9-13-30-24(18-15-21(33-4)26(35-6)22(16-18)34-5)23-25(31)19-14-17(3)10-11-20(19)36-27(23)28(30)32/h10-11,14-16,24H,7-9,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQUSCZNZYAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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